molecular formula C20H13ClFN3O2S2 B2852378 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260985-86-1

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B2852378
CAS RN: 1260985-86-1
M. Wt: 445.91
InChI Key: RLLPRQUAUPUUPB-UHFFFAOYSA-N
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Description

This compound is a chemical with the linear formula C24H19ClFN3O2S2 . It is part of a class of compounds known as thienopyrimidines, which are characterized by a fused ring structure containing a thiophene and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl moiety attached to a 4-chlorophenyl group and a 4-fluorophenyl group via a sulfanyl-acetamide linker . The compound’s structure can be further analyzed using techniques such as 1H-NMR and 13C-NMR .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 500.017 . Further physical and chemical properties, such as melting point, solubility, and stability, are not provided in the search results.

Scientific Research Applications

Antiviral Research

The structural similarity of F3411-1024 to indole derivatives suggests potential antiviral applications. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The thieno[3,2-d]pyrimidin moiety in F3411-1024 could be explored for its efficacy against a range of RNA and DNA viruses.

Anti-HIV Activity

Given the bioactive nature of indole derivatives in HIV-1 inhibition , F3411-1024 could be investigated for its potential as an anti-HIV agent. Its ability to bind with high affinity to multiple receptors may lead to the development of new therapeutic compounds for HIV treatment.

Anticancer Properties

The compound’s chemical structure, which includes a thieno[3,2-d]pyrimidin ring, might be conducive to anticancer activity. Research on similar heterocyclic compounds has shown promise in the development of new anticancer drugs . F3411-1024 could be a candidate for screening in various cancer cell lines.

Antioxidant Applications

Oxidative stress is a common pathway leading to various diseases. Indole derivatives have shown antioxidant properties , and F3411-1024 could be assessed for its ability to scavenge free radicals and protect against cellular damage.

Neuroprotective Effects

The compound’s potential to influence acetylcholinesterase activity, as seen in other sulfanyl derivatives , suggests possible neuroprotective effects. F3411-1024 could be studied for its impact on nerve pulse transmission and its therapeutic potential in neurodegenerative diseases.

Optical and Electronic Material Research

The electronic structure of F3411-1024 might be suitable for applications in nonlinear optics, as indicated by studies on related compounds . Its polarizability and potential for harmonic generation could be of interest in the development of new optical materials.

Agricultural Chemical Research

Indole derivatives are known to influence plant growth and development . F3411-1024 could be studied for its role as a synthetic plant hormone or as a lead compound for developing new agrochemicals.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential therapeutic applications, and detailed studies on its synthesis and chemical properties .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPRQUAUPUUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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